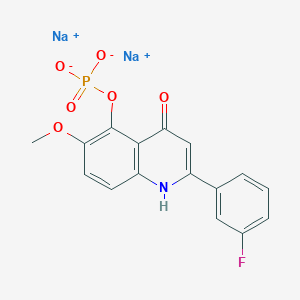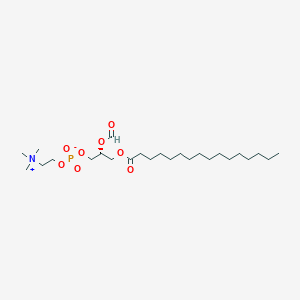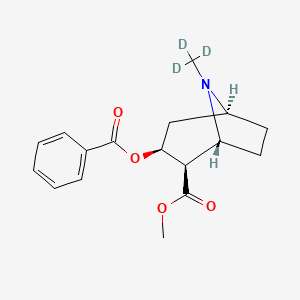
2,3,3',4,4',6-Hexabromodiphenyl ether
Description
2,3,3',4,4',6-Hexabromodiphenyl ether (HexaBDE) is a brominated flame retardant (BFR) that is widely used in textiles, plastics, electronics, and other consumer products. HexaBDE is a member of the polybrominated diphenyl ether (PBDE) family of compounds and is one of the most widely used BFRs in the world. HexaBDE has been used in a variety of applications, including fire safety, electrical insulation, and plastic processing.
Scientific Research Applications
Synthesis and Metabolite Identification
- Research has led to the synthesis of several hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and their methyl ether derivatives (MeO-PBDEs), with some of these compounds identified in human blood samples. These findings suggest a link to human metabolism of flame retardants like polybrominated diphenyl ethers (PBDEs) (Rydén et al., 2012).
Conformational Properties and Environmental Impact
- Molecular orbital studies on brominated diphenyl ethers, including hexabromodiphenyl ether, reveal their conformational properties. This research is crucial for understanding the environmental fate and potential human health risks of PBDEs (Hu et al., 2005).
Identification in Biological Systems
- In a study investigating 2,2',4,4'-tetrabromodiphenyl ether exposure in rats, several hydroxylated metabolites were identified in rat feces. This highlights the biological transformation of PBDEs and their potential presence in environmental and biological systems (Marsh et al., 2006).
Photodegradation Studies
- Photodegradation studies of polybrominated diphenyl ethers, including hexabromodiphenyl ether, have been conducted to understand their environmental behavior under light exposure. This research is vital for assessing the persistence and degradation pathways of these compounds in natural environments (Rayne et al., 2006).
Impact on Human Serum Albumin
- Studies have investigated the interactions between hexabromodiphenyl ether and human serum albumin. This research provides insights into the bioactivity and transport mechanisms of PBDEs in the human body (Yang et al., 2017).
Environmental and Biological Monitoring
- Monitoring studies have detected polybrominated diphenyl ethers, including hexabromodiphenyl ether, in various environmental matrices and biological samples, underscoring their widespread presence and the need for ongoing surveillance (Song et al., 2006).
Metabolic Pathways in Organisms
- Research has explored the metabolism of hexabromodiphenyl ether in male Sprague-Dawley rats, providing valuable information on its absorption, distribution, metabolism, and excretion. These findings are crucial for understanding the pharmacokinetics of PBDEs (Hakk et al., 2009).
properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYHHTVQOOJNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879957 | |
| Record name | BDE-158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446255-09-0 | |
| Record name | 2,3,3',4,4',6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8T8ZE4A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)
![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)





![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)



![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
